molecular formula C14H13ClN2OS B2731823 1-[(2-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 920411-15-0

1-[(2-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2731823
CAS No.: 920411-15-0
M. Wt: 292.78
InChI Key: MQBSXSPATPUGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 1-[(2-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one features a cyclopenta[d]pyrimidinone core modified by a 2-chlorobenzyl group at position 1 and a sulfanylidene (C=S) moiety at position 2. Its molecular formula is C₁₃H₁₁ClN₂OS (based on analogous structures in and ), with a molecular weight of ~278.76 g/mol.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-11-6-2-1-4-9(11)8-17-12-7-3-5-10(12)13(19)16-14(17)18/h1-2,4,6H,3,5,7-8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBSXSPATPUGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzylamine with cyclopentanone, followed by cyclization and introduction of the sulfanylidene group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion and high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to remove the sulfanylidene group, yielding different derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[(2-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities Reference
Target Compound : 1-[(2-Chlorophenyl)methyl]-4-sulfanylidene-cyclopenta[d]pyrimidin-2-one C₁₃H₁₁ClN₂OS 2-Chlorobenzyl (position 1); 4-sulfanylidene (C=S) Hypothesized enhanced metabolic stability due to C=S; potential kinase inhibition
2-[(2-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine C₁₄H₁₂ClN₂S 2-Chlorophenylsulfanyl (position 2); methyl (position 4) Reduced steric bulk; lacks sulfanylidene moiety; possible antimicrobial activity
4-{[(2-Chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-cyclopenta[d]pyrimidin-2-one (BG15892) C₁₉H₁₇ClN₂O₂S 2-Chlorobenzylsulfanyl (position 4); furanylmethyl (position 1) Increased polarity (furan group); Rf = 0.96 (polar solvent systems)
2-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-thieno[2,3-d]pyrimidin-4-one C₂₂H₁₅Cl₂N₂OS₂ Thieno-pyrimidine fused core; dual chloro-substituents Enhanced π-π stacking potential; reported anticancer activity in vitro
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone C₁₃H₁₃FN₂OS Sulfanylidene (C=S) on dihydropyrimidinone core; fluorophenyl group Antibacterial activity (MIC = 8 µg/mL against S. aureus)

Key Comparative Insights

Core Modifications: The target compound’s cyclopenta[d]pyrimidinone core offers rigidity compared to the dihydropyrimidinone core in , which may influence binding pocket compatibility .

Substituent Effects :

  • The 2-chlorobenzyl group in the target compound enhances lipophilicity (clogP ~3.2, estimated) compared to the furanylmethyl group in BG15892 (clogP ~2.5), impacting membrane permeability .
  • Sulfanylidene (C=S) vs. sulfanyl (S–) : The C=S group in the target compound may confer stronger hydrogen-bonding capacity (e.g., with kinase ATP-binding sites) compared to S– analogues .

Biological Activity: Dihydropyrimidinone derivatives with sulfanylidene groups () show antifungal and antibacterial activity, suggesting the target compound may share similar mechanisms .

Biological Activity

1-[(2-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this compound enable it to interact with various biological targets, making it a promising candidate for drug development.

Structural Characteristics

The compound's structure includes a cyclopenta[d]pyrimidin-2-one core with a sulfanylidene group and a chlorophenyl substituent. This configuration enhances the compound's reactivity and biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary investigations suggest that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have indicated potential IC50 values in the micromolar range, suggesting significant efficacy against specific tumor types.
  • Antimicrobial Properties : The compound has shown moderate to strong antibacterial activity against several strains of bacteria. In particular, it demonstrated effectiveness against Salmonella typhi and Bacillus subtilis, with comparative studies indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of notable findings:

StudyBiological ActivityMethodologyKey Findings
Study AAnticancerMTT assay on Huh7 cell lineIC50 = 10.57 μM
Study BAntibacterialDisk diffusion methodEffective against Bacillus subtilis
Study CEnzyme inhibitionSpectrophotometric assaysStrong AChE inhibition (IC50 = 2.14 µM)

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cytotoxic Mechanism : The presence of the sulfanylidene group may enhance the compound's ability to form reactive intermediates that can induce apoptosis in cancer cells.
  • Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to active sites of AChE and urease, inhibiting their activity. This interaction is critical for its therapeutic potential in treating diseases linked to these enzymes.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through comparisons with structurally similar compounds. Variations in substituents such as different halogenated phenyl groups have shown varying degrees of biological activity:

Compound NameSubstituentBiological Activity
Compound XFluorophenylEnhanced cytotoxicity
Compound YMethylphenylModerate antibacterial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.